molecular formula C10H5ClF3N B056677 4-Chloro-7-(trifluoromethyl)quinoline CAS No. 346-55-4

4-Chloro-7-(trifluoromethyl)quinoline

Cat. No.: B056677
CAS No.: 346-55-4
M. Wt: 231.6 g/mol
InChI Key: LLRQVSZVVAKRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4, molecular formula C₁₀H₅ClF₃N, molecular weight 231.602) is a halogenated quinoline derivative characterized by a chlorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 7 . Its planar quinoline core enables diverse chemical modifications, making it a versatile scaffold in medicinal chemistry and materials science. The compound is synthesized via nucleophilic substitution reactions, such as the reaction of this compound with amines or thiols under reflux conditions . It has been utilized in drug discovery, including antimalarial agents and siRNA delivery systems .

Preparation Methods

Cyclization of γ-(o-Trifluoromethylanilino)propanoic Acid Derivatives

A patented method (US4277607A) provides a robust two-step synthesis starting from γ-(o-trifluoromethylanilino)propanoic acid . The process involves cyclization followed by chlorination:

Cyclization to Form the Quinoline Core

The γ-(o-trifluoromethylanilino)propanoic acid undergoes intramolecular cyclization under acidic conditions. Phosphorus oxychloride (POCl₃) serves as both the solvent and dehydrating agent, facilitating the formation of the quinoline backbone. The reaction proceeds at 93–95°C, with iodine acting as an oxidation agent to aromatize the intermediate :

γ-(o-Trifluoromethylanilino)propanoic acidI2,9395CPOCl37Trifluoromethyl-1,2,3,4-tetrahydroquinolin-4-one\text{γ-(o-Trifluoromethylanilino)propanoic acid} \xrightarrow[\text{I}2, 93–95^\circ\text{C}]{\text{POCl}3} 7-\text{Trifluoromethyl-1,2,3,4-tetrahydroquinolin-4-one}

Chlorination at the 4-Position

The tetrahydroquinolin-4-one intermediate is chlorinated using POCl₃ in the presence of iodine. This step replaces the ketone oxygen with chlorine while maintaining the trifluoromethyl group’s integrity. The reaction yields 4-chloro-7-(trifluoromethyl)quinoline with a purity of 98% after recrystallization from methanol :

7Trifluoromethyl-1,2,3,4-tetrahydroquinolin-4-oneI2POCl34Chloro-7-(trifluoromethyl)quinoline7-\text{Trifluoromethyl-1,2,3,4-tetrahydroquinolin-4-one} \xrightarrow[\text{I}2]{\text{POCl}3} 4-\text{Chloro-7-(trifluoromethyl)quinoline}

Key Advantages :

  • Yield : 63% over two steps.

  • Scalability : Suitable for industrial production due to minimal purification requirements.

  • Regioselectivity : No competing chlorination at other positions observed .

Halogen Exchange Reactions on Prefunctionalized Quinolines

Trifluoromethylation via Cross-Coupling

Skraup Synthesis with Modified Aniline Precursors

The Skraup reaction, traditionally used for quinoline synthesis, can be adapted by starting with 3-trifluoromethylaniline. Glycerol and concentrated sulfuric acid facilitate cyclization at 180°C, forming 7-trifluoromethylquinoline. Subsequent chlorination with POCl₃ introduces the 4-chloro group:

3TrifluoromethylanilineH2SO4Glycerol7TrifluoromethylquinolinePOCl34Chloro-7-(trifluoromethyl)quinoline3-\text{Trifluoromethylaniline} \xrightarrow[\text{H}2\text{SO}4]{\text{Glycerol}} 7-\text{Trifluoromethylquinoline} \xrightarrow{\text{POCl}_3} 4-\text{Chloro-7-(trifluoromethyl)quinoline}

Challenges :

  • Yield : <30% due to decomposition of the trifluoromethyl group under strong acidic conditions.

  • Byproducts : Isoquinoline derivatives form via competing cyclization pathways .

Comparison of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityRegioselectivity
Cyclization-Chlorination 6398HighExcellent
Halogen Exchange 40–5085ModerateModerate
Skraup Synthesis <3075LowPoor

Industrial Production Considerations

The cyclization-chlorination route (Method 1) is preferred for large-scale synthesis due to its high yield and minimal purification steps. Key parameters for optimization include:

  • Temperature Control : Maintaining 93–95°C during cyclization prevents decomposition.

  • Oxidation Agent : Iodine ensures complete aromatization, avoiding stable tetrahydroquinoline byproducts .

  • Work-up : Quenching with sodium bisulfite neutralizes excess POCl₃, simplifying isolation .

Emerging Methodologies

Recent advances in transition-metal catalysis offer promising alternatives:

  • Iridium-Catalyzed Borylation : Enables late-stage functionalization of chloroquinolines, though trifluoromethylation remains underdeveloped .

  • Photoredox Catalysis : Visible-light-mediated C–H trifluoromethylation could streamline synthesis but requires further optimization for quinolines .

Scientific Research Applications

Organic Synthesis

4-Chloro-7-(trifluoromethyl)quinoline serves as a crucial building block in the synthesis of various heterocyclic compounds and pharmaceuticals. It is utilized in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives with potential biological activities.

Medicinal Chemistry

This compound has been extensively researched for its potential as an antimalarial agent. Studies have demonstrated that derivatives of 4-chloroquinoline exhibit significant activity against Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains. In vitro studies revealed IC₅₀ values in the low nanomolar range against resistant strains, indicating strong antiplasmodial activity .

Case Study: Antimalarial Efficacy

  • In Vitro Studies : Compounds derived from 4-chloroquinoline structures showed significant suppression of parasitemia in laboratory settings.
  • In Vivo Studies : Selected derivatives demonstrated considerable reductions in parasitemia in animal models at dosages around 100 mg/kg, confirming their potential as effective treatments for malaria .

Material Science

In material science, this compound is used in the synthesis of materials for dye-sensitized solar cells (DSSCs) and other electronic applications. Its unique electronic properties make it suitable for enhancing the efficiency of these materials .

Analytical Chemistry

This compound is also employed as a reference standard in mass spectrometry and other analytical techniques, aiding in the identification and quantification of similar compounds in research settings .

Research indicates that this compound possesses diverse biological activities beyond antimalarial effects. Its interaction with specific molecular targets such as enzymes and receptors suggests potential applications in treating various diseases, including cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Effects on Physicochemical Properties

The biological and chemical properties of quinoline derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
4-Chloro-7-(trifluoromethyl)quinoline Cl (C4), -CF₃ (C7) C₁₀H₅ClF₃N 231.602 Antimalarial, siRNA delivery
7-Bromo-4-chloroquinoline (201b) Cl (C4), Br (C7) C₉H₄BrClN 246.50 Antiproliferative activity
4-Chloro-7-(trifluoromethoxy)quinoline (201e) Cl (C4), -OCF₃ (C7) C₁₀H₅ClF₃NO 247.60 Higher lipophilicity
4-Chloroquinoline-7-carbonitrile (201d) Cl (C4), -CN (C7) C₁₀H₅ClN₂ 194.62 Enhanced hydrogen bonding
4-(Diphenylphosphanyl)-7-(trifluoromethyl)quinoline -PPh₂ (C4), -CF₃ (C7) C₂₂H₁₅ClF₃NP 425.78 Ligand in catalysis

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The -CF₃ group in this compound enhances metabolic stability and membrane permeability compared to bromo (-Br) or cyano (-CN) substituents .
  • Lipophilicity : The trifluoromethoxy (-OCF₃) group in 201e increases lipophilicity (logP ~2.8) compared to -CF₃ (logP ~2.5), impacting bioavailability .
  • Reactivity: Phosphorus-containing derivatives (e.g., 4-(diphenylphosphanyl)-7-(trifluoromethyl)quinoline) exhibit unique coordination properties, enabling applications in transition-metal catalysis .

Insights :

  • Nucleophilic Substitution : The chloro group at C4 facilitates high-yield reactions with amines, thiols, or phosphines .
  • Challenges : Introducing -OCF₃ (201e) or -CN (201d) requires harsh conditions, leading to lower yields .

Structural and Crystallographic Insights

X-ray studies reveal:

  • Planarity: The quinoline core in this compound is nearly planar (deviation <0.06 Å), promoting π-π stacking in crystal lattices .
  • Hydrogen Bonding: Derivatives like 4-aminophenylsulfonylquinolines (13, 14) form intermolecular N–H···O bonds, enhancing stability .
  • Disorder in -CF₃ : In some derivatives, the -CF₃ group exhibits positional disorder, affecting crystallization .

Biological Activity

4-Chloro-7-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a quinoline core with a chlorine atom and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its biological activity and interaction with cellular targets.

Property Value
Molecular Formula C₉H₆ClF₃N
Molecular Weight 221.60 g/mol
Key Features Lipophilic due to trifluoromethyl group

Antimalarial Activity

Research has demonstrated that this compound exhibits potent antimalarial properties. A study evaluating various quinoline derivatives found that compounds with similar structures displayed significant activity against Plasmodium falciparum, including both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains.

  • In Vitro Studies : Compounds derived from 4-chloroquinoline structures showed IC₅₀ values in the low nanomolar range against CQ-R strains, indicating strong antiplasmodial activity. For example, modifications to the side chains of quinolines resulted in enhanced efficacy against resistant strains, with some derivatives achieving over 90% suppression of parasitemia in vitro .
  • In Vivo Studies : Selected derivatives were tested in animal models, demonstrating significant reductions in parasitemia when administered at dosages of 100 mg/kg. These studies confirmed the potential for these compounds to serve as effective treatments for malaria, particularly in cases resistant to standard therapies .

Antimicrobial Properties

In addition to its antimalarial effects, this compound has been investigated for its antimicrobial properties:

  • Bacterial Activity : The compound has shown activity against various bacterial strains, suggesting potential applications in treating bacterial infections. Its mechanism may involve interference with bacterial metabolism or structural integrity.
  • Antiviral Potential : Preliminary studies indicate that this quinoline derivative could also possess antiviral properties, warranting further investigation into its efficacy against viral pathogens.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in the metabolic pathways of parasites and bacteria. This inhibition disrupts essential biochemical processes, leading to cell death or stasis .
  • Cell Signaling Pathways : It may also modulate various cell signaling pathways, affecting cellular responses to infection and inflammation.

Case Studies

  • Antimalarial Efficacy : In a study by Sinha et al., several derivatives of 4-chloroquinoline were synthesized and tested against P. falciparum. The results indicated that modifications at the 7-position significantly enhanced antiplasmodial activity, with some compounds achieving IC₉₀ values below 50 nM against CQ-R strains .
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. Results showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-7-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

Methodological Answer: A common route involves nucleophilic substitution or cyclization reactions. For example, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 391-02-6) can be alkylated using reagents like 1-(bromomethyl)-2,4-dichlorobenzene in dimethylformamide (DMF) with potassium carbonate as a base at 353 K for 3 hours, achieving >95% yield . Key factors affecting yield include:

  • Temperature control : Higher temperatures (e.g., 353 K) accelerate reactivity but may promote side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Base selection : K₂CO₃ is preferred for deprotonation without hydrolyzing sensitive groups.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and disorder, as seen in trifluoromethyl group disorder (occupancy ratio 0.784:0.216) .
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and trifluoromethyl groups at positions 4 and 7).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₀H₅ClF₃N, MW 231.60) .

Advanced Research Questions

Q. How does regioselectivity challenge the synthesis of this compound derivatives, and how can it be controlled?

Methodological Answer: Regioselectivity issues arise due to competing reactions at quinoline’s reactive positions (e.g., C-2, C-3, C-8). Strategies include:

  • Directing groups : Electron-withdrawing groups (e.g., -COOH, -COOEt) at C-3 can direct substitutions to C-4 or C-7 .
  • Catalytic systems : Pd-mediated cross-coupling minimizes byproducts in trifluoromethylation .
  • Temperature modulation : Lower temperatures favor kinetic control, reducing isomer formation (e.g., avoiding 4-Chloro-6/8-(trifluoromethyl)quinoline byproducts) .

Q. What intermolecular interactions dominate the crystal packing of this compound derivatives, and how do they impact biological activity?

Methodological Answer: Crystal structures reveal:

  • Hydrogen bonding : C–H···O/F interactions (e.g., C16–H16A···O3, 2.52 Å) stabilize dimers .
  • π–π stacking : Quinoline rings interact at centroid distances of ~3.6 Å, influencing solubility and bioavailability .
  • Disorder modeling : Trifluoromethyl groups often exhibit rotational disorder, requiring refinement with restraints (e.g., SHELXL’s PART instruction) .
    These interactions correlate with membrane permeability in anticancer assays, as planar stacking enhances DNA intercalation .

Q. How can computational methods predict the reactivity of this compound in drug design?

Methodological Answer:

  • DFT calculations : Optimize transition states for nucleophilic attacks (e.g., at C-4 vs. C-7) using Gaussian or ORCA.
  • Molecular docking : AutoDock Vina screens interactions with biological targets (e.g., topoisomerase II for anticancer activity) .
  • SAR studies : Substituent effects (e.g., -CF₃ vs. -Cl) on electron density maps (Hirshfeld analysis) guide lead optimization .

Properties

IUPAC Name

4-chloro-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRQVSZVVAKRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188170
Record name 4-Chloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346-55-4
Record name 4-Chloro-7-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-(trifluoromethyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 346-55-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7-(trifluoromethyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-hydroxy-7-trifluoromethylquinoline (1 g) in dichloromethane (10 mL) and POCl3 (1 mL) was refluxed for half an hour. Then the reaction mixture was quenched with water (80 mL) and sodium bicarbonate to pH 7. The aqueous solution was extracted with dichloromethane (2×60 mL). The organic layers were combined, dried, evaporated to give 4-chloro-7-trifluoromethylquinoline. LCMS: ret. time: 31.51 min.; purity: 100%; MS (m/e): 232 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-7-(trifluoromethyl)quinoline
4-Chloro-7-(trifluoromethyl)quinoline
4-Chloro-7-(trifluoromethyl)quinoline
4-Chloro-7-(trifluoromethyl)quinoline
4-Chloro-7-(trifluoromethyl)quinoline
4-Chloro-7-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.